N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE
Description
N-({5-[({[2-(Trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide is a heterocyclic compound featuring:
- A 1,3,4-oxadiazole core substituted at the 2-position with a methyl group linked to a furan-2-carboxamide moiety.
- A 5-position sulfanyl bridge connected to a carbamoyl methyl group bearing a 2-(trifluoromethyl)phenyl substituent.
Properties
IUPAC Name |
N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O4S/c18-17(19,20)10-4-1-2-5-11(10)22-13(25)9-29-16-24-23-14(28-16)8-21-15(26)12-6-3-7-27-12/h1-7H,8-9H2,(H,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFVUCNXCNKCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Coupling reactions: The final steps involve coupling the oxadiazole intermediate with the furan-2-carboxamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties make it useful in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological context.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
The 1,3,4-oxadiazole ring is a common scaffold in bioactive molecules. Key comparisons include:
Table 1: Structural and Functional Differences in 1,3,4-Oxadiazole Derivatives
Key Insights :
- The sulfanyl bridge in the target compound may enhance metabolic stability compared to amino or nitro substituents .
Compounds with Trifluoromethylphenyl Groups
The trifluoromethyl (CF₃) group is a common pharmacophore in agrochemicals and pharmaceuticals. Notable analogues:
Table 2: Trifluoromethylphenyl-Containing Analogues
Key Insights :
- The ortho-substituted CF₃ in the target compound may confer greater steric hindrance and lipophilicity compared to meta-substituted flutolanil, affecting target selectivity .
- Unlike flutolanil’s benzamide, the target’s furan-2-carboxamide could alter solubility and hydrogen-bonding interactions .
Furan-Containing Derivatives
Furan rings are associated with diverse bioactivities. Comparisons include:
Table 3: Furan-Based Analogues
Key Insights :
- ’s metal-binding azetidinone-furan hybrids suggest the target compound may form weaker complexes due to fewer donor atoms .
Yield and Purity Considerations :
- reports moderate yields (42% for compound 21), suggesting optimization may be needed for the target’s multi-step synthesis .
Biological Activity
N-({5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several notable features:
- 1,3,4-Oxadiazole ring : Known for its diverse biological activities.
- Trifluoromethyl group : Often enhances lipophilicity and biological activity.
- Furan moiety : Associated with various pharmacological properties.
Molecular Formula
The molecular formula for this compound is .
Synthesis
The synthesis typically involves multi-step reactions including the formation of the oxadiazole ring and the introduction of the sulfanyl group. The synthetic route often requires specific reagents and conditions to achieve high yield and purity.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | Jurkat (Bcl-2) | 1.61 ± 1.92 |
| Compound B | A-431 (epidermoid carcinoma) | 1.98 ± 1.22 |
These findings suggest that the oxadiazole ring and trifluoromethyl group may contribute to enhanced anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. The mechanism may involve binding to the active site of target enzymes, thus preventing substrate interaction.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : Binding to enzymes and altering their activity.
- Signal Transduction Modulation : Affecting pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of a related compound with a similar structure on breast cancer cell lines. The results showed significant inhibition of cell growth with an IC50 value lower than standard chemotherapeutic agents like doxorubicin.
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of a specific kinase involved in tumorigenesis. The compound demonstrated effective inhibition at nanomolar concentrations, indicating strong potential as a therapeutic agent.
Q & A
What are the key considerations in designing a synthetic route for this compound?
The synthesis should focus on regioselective formation of the 1,3,4-oxadiazole core, typically via cyclization of thiosemicarbazide precursors under acidic or thermal conditions. Critical steps include:
- Coupling reactions : Use activating agents like EDCI/HOBt to link the oxadiazole and furan-carboxamide moieties.
- Protection strategies : Orthogonal protection of the sulfanyl and carboxamide groups to prevent undesired side reactions.
- Reaction optimization : Temperature control (80–100°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates.
Reference similar protocols for oxadiazole synthesis and carboxamide coupling in structurally related compounds .
How can reaction conditions be optimized for 1,3,4-oxadiazole ring formation?
Optimize cyclization using:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
- Catalyst screening : Lewis acids like ZnCl₂ or Bi(OTf)₃ improve yields.
- Time-temperature profiling : Monitor reaction progress via TLC/HPLC to identify ideal duration (typically 6–12 hours at reflux).
Evidence from oxadiazole syntheses suggests yields >75% are achievable with rigorous parameter tuning .
What analytical techniques confirm structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and tautomeric states (e.g., thiol-thione tautomerism in sulfanyl groups).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 254 nm).
Cross-reference with PubChem data for validation .
How does the trifluoromethyl group influence pharmacokinetics?
- Lipophilicity : The -CF₃ group enhances membrane permeability (logP increases by ~0.5–1.0 units).
- Metabolic stability : Resists oxidative degradation via cytochrome P450 enzymes, prolonging half-life.
- Target binding : Electron-withdrawing effects modulate hydrogen-bonding interactions with biological targets.
Comparative studies with non-fluorinated analogs show improved bioavailability .
What in vitro assays evaluate anti-inflammatory potential?
- COX-2 inhibition assay : Measure IC₅₀ values using recombinant enzyme kits.
- NF-κB translocation assay : Quantify inhibition in LPS-stimulated macrophages via fluorescence microscopy.
- Cytokine profiling : ELISA-based detection of TNF-α/IL-6 suppression in primary immune cells.
Reference anti-exudative activity models using formalin-induced edema in rodents .
How can molecular docking predict target interactions?
- Target selection : Prioritize proteins with hydrophobic pockets (e.g., kinases, GPCRs) compatible with the oxadiazole and trifluoromethyl groups.
- Docking software : Use AutoDock Vina or Schrödinger Suite with force-field adjustments for halogen bonds.
- Validation : Compare computational binding scores with experimental IC₅₀ values from enzyme assays.
Integrated computational-experimental approaches improve prediction accuracy .
How to resolve contradictions in biological activity across assays?
- Dose-response reevaluation : Confirm activity thresholds in multiple cell lines (e.g., cancer vs. normal cells).
- Assay standardization : Normalize protocols for cell density, serum concentration, and incubation time.
- Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies.
Case studies on structurally related furan-carboxamides highlight assay-dependent variability .
What are the degradation pathways under physiological conditions?
- Hydrolysis : The oxadiazole ring is susceptible to acidic hydrolysis (pH < 4), forming semicarbazide derivatives.
- Oxidative cleavage : Sulfanyl groups oxidize to sulfoxides/sulfones in the presence of ROS.
- Stabilization strategies : Use lyophilization for storage or formulate with antioxidants (e.g., ascorbic acid).
Accelerated stability studies (40°C/75% RH) guide formulation development .
How do sulfanyl linker modifications affect potency?
- Chain elongation : Increasing methylene units (-CH₂-) reduces potency (e.g., IC₅₀ increases from 2.1 μM to 8.7 μM in kinase assays).
- Rigid linkers : Aromatic spacers improve target affinity but may reduce solubility.
- Thioether vs. sulfone : Sulfone derivatives show enhanced metabolic stability but lower cell permeability.
SAR studies on thiadiazole analogs provide mechanistic insights .
What methods assess off-target effects in cellular models?
- Kinome-wide profiling : Use PamGene® kinase arrays to identify unintended kinase inhibition.
- Transcriptomics : RNA-seq analysis of treated vs. untreated cells reveals pathway dysregulation.
- High-content screening : Multiparametric imaging detects mitochondrial toxicity or apoptosis induction.
Refer to toxicogenomics databases (e.g., PubChem BioAssay) for cross-reactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
